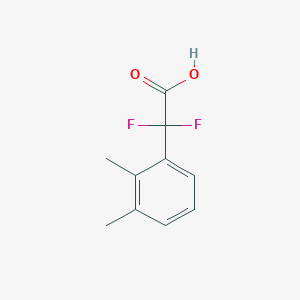
2-(2,3-Dimethylphenyl)-2,2-difluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dimethylphenyl)-2,2-difluoroacetic acid is an organic compound characterized by the presence of two methyl groups and two fluorine atoms attached to an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoroacetic acid derivatives in a Friedel-Crafts acylation reaction, where the 2,3-dimethylphenyl group is acylated with a difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dimethylphenyl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form carboxylic acids or ketones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups can yield this compound derivatives with additional carboxylic acid or ketone functionalities .
Aplicaciones Científicas De Investigación
2-(2,3-Dimethylphenyl)-2,2-difluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dimethylphenyl)-2,2-difluoroacetic acid involves its interaction with specific molecular targets. The presence of the difluoroacetic acid moiety can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Mefenamic acid: A nonsteroidal anti-inflammatory drug with a similar phenyl structure but different functional groups.
2,3-Dimethylphenylboronic acid: Shares the 2,3-dimethylphenyl group but has a boronic acid moiety instead of difluoroacetic acid.
Uniqueness
2-(2,3-Dimethylphenyl)-2,2-difluoroacetic acid is unique due to the presence of both methyl and difluoroacetic acid groups, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H10F2O2 |
|---|---|
Peso molecular |
200.18 g/mol |
Nombre IUPAC |
2-(2,3-dimethylphenyl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C10H10F2O2/c1-6-4-3-5-8(7(6)2)10(11,12)9(13)14/h3-5H,1-2H3,(H,13,14) |
Clave InChI |
OVVBGKLJDYEMIM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(C(=O)O)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




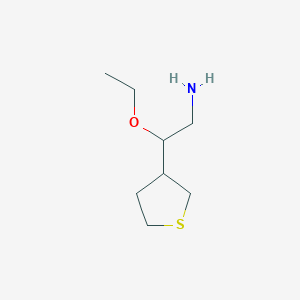
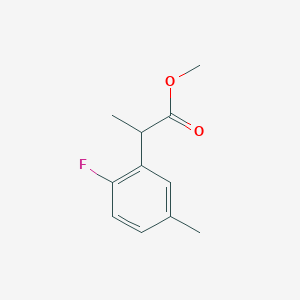
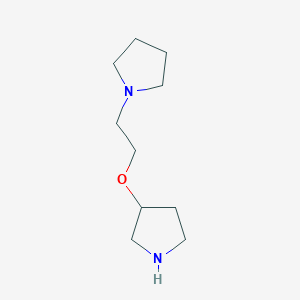
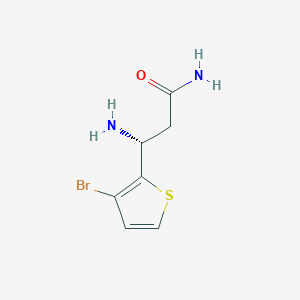
![[2-(Propan-2-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]methanamine](/img/structure/B13304491.png)
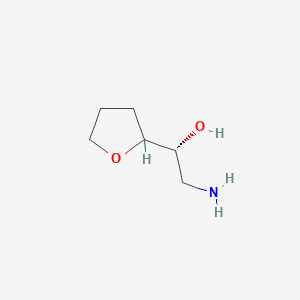
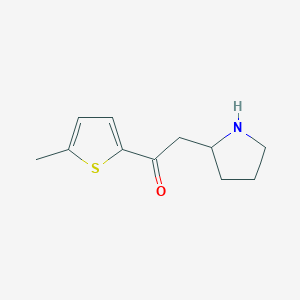
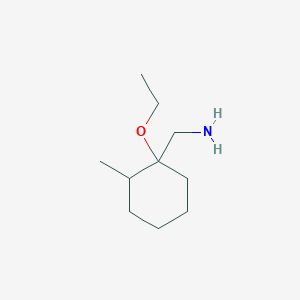


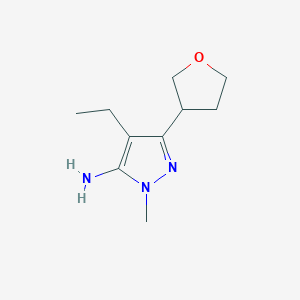
![1-[4-(3-Methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13304528.png)
